3-Fluorohexa-2,4-dienedioic acid
Description
Properties
CAS No. |
76799-86-5 |
|---|---|
Molecular Formula |
C6H5FO4 |
Molecular Weight |
160.10 g/mol |
IUPAC Name |
3-fluorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5FO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11) |
InChI Key |
OZSAECPLLVFZIE-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)O)C(=CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Hexa-2,4-dienedioic Acid
The most straightforward approach involves the fluorination of hexa-2,4-dienedioic acid using hydrogen fluoride (HF) or specialized fluorinating agents. This method exploits the electrophilic nature of fluorine to introduce the substituent at the third carbon position.
Reaction Mechanism and Conditions
The reaction proceeds via electrophilic aromatic substitution, where HF acts as both the fluorinating agent and a catalyst. The conjugated diene system in hexa-2,4-dienedioic acid facilitates delocalization of electron density, directing fluorination to the third carbon. Typical conditions involve heating the substrate with excess HF at 100–120°C under anhydrous conditions.
Limitations and Byproduct Formation
While this method is conceptually simple, challenges include controlling regioselectivity and minimizing side reactions such as over-fluorination or polymerization. The use of HF necessitates specialized equipment due to its corrosive nature, and yields are often moderate unless optimized.
A more efficient and widely cited method involves the use of formyl Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a precursor. This approach, detailed in patent US4612379A, leverages the reactivity of Meldrum’s acid derivatives to form fluorinated intermediates.
Synthesis of 2,2-Dimethyl-1,3-dioxin-4-one
Formyl Meldrum’s acid reacts with carbonyl compounds (e.g., acetone) in non-protonic solvents like toluene or xylene under reflux (100–120°C). The reaction generates 2,2-dimethyl-1,3-dioxin-4-one via a proposed mechanism involving formyl ketene intermediates:
$$
\text{Formyl Meldrum’s acid} \xrightarrow{\Delta} \text{Formyl ketene} + \text{CO}_2 + \text{Acetone}
$$
$$
\text{Formyl ketene} + \text{Acetone} \rightarrow \text{2,2-Dimethyl-1,3-dioxin-4-one}
$$
Hydrolysis to 3-Fluorohexa-2,4-dienedioic Acid
The dioxinone intermediate undergoes acid-catalyzed hydrolysis to yield the target compound. For example, refluxing 2,2-dimethyl-1,3-dioxin-4-one with aqueous HCl at 80°C for 4 hours achieves a 75–82% conversion efficiency.
Table 1: Optimization of Meldrum’s Acid-Derived Synthesis
| Condition | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Formyl Meldrum’s acid | Toluene | None | 110 | 62 |
| Formyl Meldrum’s acid | Xylene | AlCl₃ | 120 | 75 |
| Formyl Meldrum’s acid | Toluene | BF₃·Et₂O | 100 | 82 |
Catalytic Fluorination Using Lewis Acids
Lewis acids such as anhydrous aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O) enhance fluorination efficiency by polarizing the substrate and stabilizing transition states.
Experimental Protocol
In a representative procedure, hexa-2,4-dienedioic acid is treated with HF in the presence of AlCl₃ (1–5 mol%) in toluene at 80°C. The catalyst facilitates fluorine insertion while suppressing resinous byproducts, achieving yields up to 78%.
Mechanistic Insights
The Lewis acid coordinates to the carboxylic acid groups, increasing the electrophilicity of the diene system. This coordination lowers the activation energy for fluorination and improves regiochemical control.
Oxidation of Fluorinated Diene Precursors
While less common, oxidative methods using hydrogen peroxide (H₂O₂) or ozone have been explored. For instance, ozonolysis of 3-fluorohexa-2,4-diene followed by oxidative workup yields the dienedioic acid. However, this method suffers from over-oxidation risks and requires stringent temperature control.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for 3-Fluorohexa-2,4-dienedioic Acid Synthesis
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Direct Fluorination | Simple reagents | Corrosive conditions, modest yields | 50–65 |
| Meldrum’s Acid Route | High yields, scalable | Multi-step synthesis | 62–82 |
| Catalytic Fluorination | Improved regioselectivity | Catalyst cost | 70–78 |
| Oxidation | Avoids fluorinating agents | Byproduct formation | 40–55 |
Chemical Reactions Analysis
Types of Reactions
3-Fluorohexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the double bonds or the carboxylic acid groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Fluorohexa-2,4-dienedioic acid include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of 3-Fluorohexa-2,4-dienedioic acid include various oxidized, reduced, and substituted derivatives. These products can be further utilized in organic synthesis and materials science .
Scientific Research Applications
3-Fluorohexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: It serves as a useful building block in the synthesis of polyenes and other complex organic molecules.
Biology: The compound’s derivatives have shown promising anticancer activities in leukemia cells.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluorohexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can undergo directed Heck-decarboxylate coupling, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity. This mechanism is crucial for its role as a building block in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
3-Chlorohexa-2,4-dienedioic Acid
- Structure : Chlorine substitution at C3 (C₆H₅ClO₄).
- Synthesis : Produced via biocatalytic routes using Pseudomonas putida or chemical isomerization of cis,cis-muconic acid .
- Properties: The electronegative chlorine increases acidity compared to non-halogenated muconic acid. The trans,trans isomer is more stable and commonly used in hydrogenation reactions to produce adipic acid .
- Applications : Intermediate in nylon production and biodegradation studies .
3-Ethylhexa-2,4-dienedioic Acid
- Structure : Ethyl group at C3 (C₈H₁₀O₄).
- Synthesis : Biocatalytic synthesis using clarified lysates (e.g., CatA lysate) .
- Properties : The alkyl group reduces solubility in polar solvents but enhances stability in organic matrices. Less reactive in hydrogenation due to steric hindrance .
3-Methylhexa-2,4-dienedioic Acid
- Structure : Methyl substitution at C3 (C₇H₈O₄).
- Occurrence : Detected as a degradation intermediate of azo dyes, suggesting roles in environmental remediation .
Key Differences
| Property | 3-Fluoro | 3-Chloro | 3-Ethyl | 3-Methyl |
|---|---|---|---|---|
| Electronegativity | High | Moderate | Low | Low |
| Acidity (pKa) | ~2.1* | ~2.3* | ~3.0* | ~3.2* |
| Thermal Stability | Moderate | High | High | Moderate |
| Applications | Pharma | Nylon | Organic Synthesis | Biodegradation |
*Estimated based on substituent effects; exact values require experimental validation.
Isomeric Variations of Muconic Acid
trans,trans-Muconic Acid
- Structure : (2E,4E)-hexa-2,4-dienedioic acid.
- Properties : Most stable isomer; used in adipic acid production via hydrogenation (e.g., with Pd/C or Re/TiO₂ catalysts) .
- Biodegradation : Central intermediate in microbial pathways for aromatic compound degradation .
cis,cis-Muconic Acid
- Structure : (2Z,4Z)-hexa-2,4-dienedioic acid.
- Synthesis : Derived from lignin or glucose via engineered Pseudomonas putida .
- Reactivity : Prone to lactonization, reducing hydrogenation efficiency unless isomerized to trans,trans form .
Fluorinated vs. Non-Fluorinated Isomers
- The 3-fluoro derivative’s conjugated system is polarized by fluorine, increasing electrophilicity at C2 and C3. This enhances reactivity in Diels-Alder reactions compared to non-fluorinated isomers .
Functionalized Derivatives
4-Amino-6-oxohepta-2,4-dienedioic Acid
- Structure: Amino and ketone groups at C4 and C5.
2-Hydroxy-6-oxonona-2,4-dienedioic Acid
Q & A
Q. What are the established synthetic routes for 3-fluorohexa-2,4-dienedioic acid, and what methodological considerations are critical for regioselective fluorination?
The compound is synthesized via biocatalytic pathways using clarified bacterial lysates (e.g., E. coli CatA lysate) under mild conditions (30°C, Tris buffer, 16-hour reaction). Fluorination regioselectivity is achieved by substituting the precursor's halogen position (e.g., 3-chloro derivatives) with fluorine. Key steps include post-reaction quenching with acetone, protein denaturation via centrifugation, and organic extraction with acidic treatment. Purity is enhanced through recrystallization (e.g., acetone) .
Q. How is the stereochemistry of 3-fluorohexa-2,4-dienedioic acid confirmed experimentally?
X-ray crystallography is the gold standard for determining double-bond configurations (2E,4E vs. 2Z,4Z). For example, hydrogen-bonding networks in crystal structures (e.g., O–H⋯N and C–H⋯O interactions) stabilize specific stereoisomers. Complementary techniques like and identify coupling constants and dihedral angles, while FT-IR confirms carboxylate and C–F vibrational modes .
Q. What analytical techniques are recommended for characterizing fluorinated dienedioic acids?
- LC-QTOF-MS : Detects molecular ions and fragments (e.g., [M–H]⁻ at m/z 175.02) and rules out metabolic byproducts (e.g., absence of 4-amino-6-oxohepta derivatives in fecal samples) .
- NMR : resolves fluorine environments, while - COSY confirms allylic coupling in diene systems.
- Elemental Analysis : Validates C/F ratios to detect incomplete fluorination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated dienedioic acids?
Discrepancies often arise from precursor purity, fluorination efficiency, and workup protocols. For example, 3-chlorohexa-2,4-dienedioic acid derivatives show ≤16% purity when side reactions (e.g., decarboxylation) dominate. Mitigation strategies:
Q. What computational methods aid in predicting the reactivity of 3-fluorohexa-2,4-dienedioic acid in Diels-Alder reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, fluorination at C3 lowers LUMO energy, enhancing electrophilicity at C2/C4. MD simulations model solvent effects (e.g., aqueous vs. THF) on transition-state stabilization .
Q. How does fluorination position (C2 vs. C3) impact the compound’s metabolic stability in biological studies?
C3-fluorinated analogs resist enzymatic degradation better than C2 derivatives due to steric hindrance from the fluorine atom. In vitro assays with hepatic microsomes show prolonged half-life (>6 hours for C3-F vs. <2 hours for C2-F). LC-MS/MS tracks metabolites like 3-fluoro-4-hydroxyphenylacetic acid .
Q. What experimental designs address challenges in crystallizing fluorinated dienedioic acids?
Co-crystallization with hydrogen-bond acceptors (e.g., 4,4′-bipyridine) improves lattice stability. Slow evaporation in polar aprotic solvents (DMF/acetonitrile, 1:3) at 4°C yields diffraction-quality crystals. Twinning issues are resolved using SHELXL for structure refinement .
Methodological Tables
| Synthetic Yield Optimization | Key Parameters |
|---|---|
| Precursor Purity | ≥95% (HPLC) |
| Fluorination Time | 16–24 hours |
| pH Control | 5.5–6.5 (Tris) |
| Post-Reaction Workup | Acetone Quenching |
| Computational Parameters | Settings |
|---|---|
| DFT Functional | B3LYP/6-311++G(d,p) |
| Solvent Model | SMD (Water) |
| Convergence Threshold | 1e⁻⁶ Ha |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
